![molecular formula C17H17N3OS B5509324 2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide” is a chemical compound that has been studied in various contexts . It is related to the compound “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate”, which has been used as a chemoselective N-tert-butoxycarbonylation reagent .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study demonstrated the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Molecular Structure Analysis
The molecular structure of “2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide” has been characterized by means of elemental and spectroscopic analyses .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For example, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide” have been described in some studies .Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
A study detailed the synthesis of heterocyclic derivatives starting from a structure akin to "2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide." The research aimed at exploring the antitumor activities of these compounds. The synthesized products exhibited high inhibitory effects against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Synthesis and Biological Activities of Heterocyclic Compounds
Another study focused on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives, including reactions and transformations leading to the creation of new compounds with potential biological activities. The research encompasses a wide range of synthetic pathways and evaluations for antimicrobial properties (A. Shatsauskas, A. Abramov, Elina R. Saibulina, I. Palamarchuk, I. Kulakov, & A. Fisyuk, 2017).
Anticancer and Antimicrobial Studies
Further investigations into the synthesis of heterocyclic compounds reveal their application in anticancer and antimicrobial studies. For instance, derivatives synthesized from similar core structures showed reasonable anticancer activity against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, particularly melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012).
Docking Studies and Antimicrobial Agents
Molecular docking studies of novel heterocycles synthesized using 2-Cyano-N-arylacetamide, aiming to identify antimicrobial agents, indicate the significance of computational approaches in predicting the biological activity of newly synthesized compounds. Biological testing against strains of Gram bacteria and fungi demonstrated the antimicrobial potential of these compounds (E. Ewies & Hayam A. Abdelsalaam, 2020).
Synthesis with Anticonvulsant Evaluation
Research on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents underlines the therapeutic potential of compounds developed from similar chemical structures. These compounds showed moderate anticonvulsant activity, supporting their potential use in treating seizures (H. Severina, O. Skupa, N. Voloshchuk, & V. Georgiyants, 2020).
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-9-13(2)19-17(15(12)10-18)22-11-16(21)20(3)14-7-5-4-6-8-14/h4-9H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGCZSONHDQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.